molecular formula C19H16N2O4 B4504080 5-(1,3-benzodioxol-5-yl)-N-(4-ethylphenyl)-3-isoxazolecarboxamide

5-(1,3-benzodioxol-5-yl)-N-(4-ethylphenyl)-3-isoxazolecarboxamide

Cat. No.: B4504080
M. Wt: 336.3 g/mol
InChI Key: UKELJPUGEVAOJX-UHFFFAOYSA-N
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Description

5-(1,3-benzodioxol-5-yl)-N-(4-ethylphenyl)-3-isoxazolecarboxamide is a useful research compound. Its molecular formula is C19H16N2O4 and its molecular weight is 336.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 336.11100700 g/mol and the complexity rating of the compound is 466. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • Crystal Structure of Related Compounds : Studies on compounds with similar structures, such as benzodioxane and isoxazole derivatives, have been conducted to determine their crystal structure and understand their molecular interactions. For example, Sharma et al. (2016) synthesized a compound and analyzed its structure using X-ray diffraction, revealing insights into N–H···S, C–H···O, and N–H···O hydrogen bonds, as well as π···π interactions between the rings (Sharma et al., 2016).

Biological Activities

  • Antimicrobial and Anticancer Agents : Compounds with benzofuran and isoxazole moieties have been explored for their potential antimicrobial and anticancer activities. Idrees et al. (2019, 2020) synthesized benzofuran-2-yl and isoxazole-containing derivatives, testing them for in-vitro antibacterial activity against various pathogenic microorganisms, including gram-negative and gram-positive bacterial strains. They found some compounds displayed significant activity (Idrees et al., 2019); (Idrees et al., 2020).

  • Carbonic Anhydrase Inhibitors : Altuğ et al. (2017) investigated benzenesulfonamide containing isoxazole compounds for their inhibitory activity against carbonic anhydrase isoforms. Their findings suggest potential applications in treating conditions like glaucoma and neuropathic pain (Altuğ et al., 2017).

Properties

IUPAC Name

5-(1,3-benzodioxol-5-yl)-N-(4-ethylphenyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4/c1-2-12-3-6-14(7-4-12)20-19(22)15-10-17(25-21-15)13-5-8-16-18(9-13)24-11-23-16/h3-10H,2,11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKELJPUGEVAOJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=NOC(=C2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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